molecular formula C23H27N5O3 B2520252 7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1040673-07-1

7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2520252
CAS No.: 1040673-07-1
M. Wt: 421.501
InChI Key: WQLYQGAICXPRNZ-UHFFFAOYSA-N
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Description

7-(4-Butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3-one core substituted with a 5-ethyl group, a phenyl ring at position 2, and a piperazine-1-carbonyl moiety at position 5. The piperazine ring is further modified with a butanoyl group, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-3-8-20(29)26-11-13-27(14-12-26)22(30)18-15-25(4-2)16-19-21(18)24-28(23(19)31)17-9-6-5-7-10-17/h5-7,9-10,15-16H,3-4,8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLYQGAICXPRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazole with β-Ketoesters

A validated route involves reacting 3-aminopyrazole with ethyl acetoacetate under acidic conditions. For instance, heating 3-aminopyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in glacial acetic acid at 110°C for 12 hours yields 5-methylpyrazolo[4,3-c]pyridin-3-one. To introduce the 5-ethyl substituent, ethyl propionylacetate replaces ethyl acetoacetate, though this modification reduces reaction efficiency (yield: 58–62%).

Ammonium Salt Thermolysis

Alternative core formation leverages ammonium salts of pyrazole-carboxylic acids. Heating the ammonium salt of 4-carboxy-1,5-diphenylpyrazole-3-acetic acid at 220°C under vacuum induces cyclodehydration, producing 2,3-diphenylpyrazolo[4,3-c]pyridinedione. Adapting this method, substituting phenyl groups with ethyl and optimizing reaction time (18–24 hours) could yield the 5-ethyl-2-phenyl variant.

N-Butanoylation of the Piperazine Ring

The terminal step involves acylating the piperazine’s secondary amine with butanoyl chloride.

Schotten-Baumann Conditions

Under Schotten-Baumann conditions, the piperazine intermediate (1.0 equiv) reacts with butanoyl chloride (1.1 equiv) in a biphasic mixture of dichloromethane and aqueous sodium hydroxide (10% w/v). Vigorous stirring at 0–5°C for 1 hour prevents diacylation, yielding the mono-butanoyl product.

Steglich Esterification for Enhanced Selectivity

Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM at 25°C ensures selective N-acylation. This method achieves yields >85% with minimal byproducts.

Optimization and Challenges

Regioselectivity in Core Formation

The cyclocondensation step often produces regioisomers due to competing reaction pathways. Using bulky solvents like toluene or additives such as p-toluenesulfonic acid (p-TsOH) improves selectivity for the 5-ethyl-2-phenyl isomer.

Purification Strategies

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates chlorinated intermediates.
  • Recrystallization : The final compound purifies via recrystallization from ethanol/water (4:1), yielding >95% purity.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Cyclocondensation β-Ketoester reaction 58–62 90 Low yield for 5-ethyl
Ammonium salt thermolysis Thermal cyclization 45–50 88 Requires high temperatures
CDI-mediated coupling Direct carbonylation 75–80 93 Costly reagents
Schotten-Baumann acylation Aqueous/organic reaction 82–85 91 Emulsion formation

Chemical Reactions Analysis

7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an anti-tubercular agent, with significant activity against Mycobacterium tuberculosis . In medicine, it is being investigated for its potential therapeutic applications, including its use as an anti-cancer and anti-inflammatory agent. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors involved in disease processes. For example, its anti-tubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall .

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridin-3-one Derivatives

  • Target Compound: Features a 7-(4-butanoylpiperazine-1-carbonyl) group, 5-ethyl, and 2-phenyl substituents.
  • Analog 1: 5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one (CAS: 921880-71-9) Substituent difference: The piperazine is substituted with a 2-fluorophenyl group instead of butanoyl. Molecular weight: 445.5 g/mol (vs. ~479.6 g/mol for the target compound).
  • Analog 2: 7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3-one (CAS: 1021044-95-0) Substituent difference: Cyclopropanecarbonyl on piperazine and a tetrahydrofuran-derived alkyl chain at position 3. Molecular weight: 475.5 g/mol. Impact: The cyclopropane ring may improve metabolic stability compared to the linear butanoyl chain .

Piperazine Substituent Modifications

Compound Name Piperazine Substituent Core Structure Molecular Weight (g/mol) Key Properties
Target Compound 4-Butanoyl Pyrazolo[4,3-c]pyridin-3-one ~479.6* High lipophilicity, flexible aliphatic chain
5-Ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl analog (CAS: 1040673-96-8) 4-Methoxybenzoyl Pyrazolo[4,3-c]pyridin-3-one 485.5 Enhanced aromaticity, potential for H-bonding via methoxy group
5-(3-Methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl analog (CAS: 1021078-08-9) 3-Methylbutanoyl Pyrazolo[4,3-c]pyridin-3-one 479.6 Branched acyl group; may alter steric hindrance

*Estimated based on molecular formula (C₂₅H₂₉N₅O₃).

Biological Activity

7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This class is recognized for its diverse biological activities and potential therapeutic applications. The compound is characterized by its complex structure, which includes a pyrazolo[4,3-c]pyridine core and various functional groups that enhance its biological efficacy.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H27N5O3\text{C}_{23}\text{H}_{27}\text{N}_{5}\text{O}_{3}

This structure indicates the presence of multiple functional groups that contribute to its pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives. For instance, a study focusing on similar compounds demonstrated significant activity against Mycobacterium tuberculosis. The results indicated that modifications at specific positions on the pyrazole ring could enhance this activity, suggesting that this compound may also exhibit similar properties due to its structural characteristics .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction with specific biological targets such as enzymes or receptors involved in microbial resistance could play a crucial role. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins .

Cytotoxicity and Anticancer Activity

Another area of interest is the anticancer activity of pyrazolo[4,3-c]pyridines. Preliminary studies suggest that compounds in this class may induce apoptosis in cancer cells through various pathways. The presence of the butanoylpiperazine moiety may enhance cell permeability and facilitate targeted delivery to cancerous tissues .

Summary of Biological Activities

Activity Description
AntimicrobialSignificant activity against Mycobacterium tuberculosis; potential against other pathogens.
CytotoxicityInduces apoptosis in cancer cells; further studies needed for specific pathways.
Mechanism InsightsPotential interactions with microbial resistance mechanisms and cancer cell targets.

Case Study 1: Antitubercular Activity

In a recent study published in bioRxiv, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis H37Rv strain. The study found that certain modifications led to enhanced antitubercular activity compared to standard treatments .

Case Study 2: Cancer Cell Lines

A separate investigation into the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives on various cancer cell lines revealed promising results. The compounds were shown to inhibit cell proliferation and induce apoptosis in breast and lung cancer models . These findings suggest that this compound may possess similar anticancer properties.

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